

# Exatecan vs. Deruxtecan ADCs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads and linker technologies continuously emerging to enhance therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, particularly derivatives of the camptothecin family. This guide provides an objective comparison of the efficacy of two prominent topoisomerase I inhibitor payloads: exatecan and its derivative, deruxtecan (DXd), based on available preclinical and clinical data.

#### At a Glance: Key Differences and Efficacy Summary

Exatecan and deruxtecan are potent cytotoxic agents that induce tumor cell death by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. Deruxtecan is a derivative of exatecan, and both are utilized in ADCs to target and eliminate cancer cells. While deruxtecan-based ADCs are more clinically advanced with several approved therapies, exatecan-based ADCs are emerging as a promising new class of therapeutics. This guide will delve into the available efficacy data for ADCs employing these two payloads.

## **Quantitative Efficacy Data**

The following tables summarize the clinical efficacy of prominent exatecan and deruxtecan ADCs across various cancer indications. It is important to note that direct head-to-head clinical trials are limited, and the developmental stages of these ADCs vary significantly.



#### **Exatecan ADC Efficacy Data**

Exatecan-based ADCs are currently in earlier stages of clinical development. The following data is from publicly available clinical trial results.

| ADC Name<br>(Target)                               | Cancer<br>Type                               | Trial<br>Name/Phas<br>e         | Objective<br>Response<br>Rate (ORR)  | Median Progressio n-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------------------|----------------------------------------------|---------------------------------|--------------------------------------|-----------------------------------------|---------------------------------------|
| Precemtabart<br>tocentecan<br>(M9140)<br>(CEACAM5) | Metastatic<br>Colorectal<br>Cancer<br>(mCRC) | PROCEADE<br>CRC-01 /<br>Phase 1 | 13.8%<br>(confirmed)                 | 6.7 months                              | Not Reported                          |
| STRO-004<br>(Tissue<br>Factor)                     | Advanced<br>Solid Tumors                     | Phase 1                         | Initial data<br>expected<br>mid-2026 | Initial data<br>expected<br>mid-2026    | Initial data<br>expected<br>mid-2026  |

### **Deruxtecan (DXd) ADC Efficacy Data**

Deruxtecan-based ADCs have demonstrated significant efficacy in numerous clinical trials, leading to regulatory approvals for several agents.



| ADC Name<br>(Target)                               | Cancer<br>Type                              | Trial<br>Name/Phas<br>e                     | Objective<br>Response<br>Rate (ORR)         | Median Progressio n-Free Survival (PFS)     | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------------------|---------------------------------------------|---------------------------------------------|---------------------------------------------|---------------------------------------------|---------------------------------------|
| Trastuzumab<br>deruxtecan<br>(T-DXd)<br>(HER2)     | HER2+<br>Metastatic<br>Breast<br>Cancer     | DESTINY-<br>Breast03 /<br>Phase 3           | 79.7%                                       | Not Reached                                 | Not Reached                           |
| HER2-Low<br>Metastatic<br>Breast<br>Cancer         | DESTINY-<br>Breast04 /<br>Phase 3           | 52.6%                                       | 10.1 months                                 | 23.9 months                                 |                                       |
| HER2-Mutant<br>Metastatic<br>NSCLC                 | DESTINY-<br>Lung02 /<br>Phase 2             | 49.0%                                       | 8.7 months                                  | 17.8 months                                 |                                       |
| HER2+ Metastatic Gastric Cancer                    | DESTINY-<br>Gastric01 /<br>Phase 2          | 51%                                         | 5.6 months                                  | 12.5 months                                 |                                       |
| HER2-<br>Expressing<br>Solid Tumors                | DESTINY-<br>PanTumor02<br>/ Phase 2         | 37.1%                                       | 6.9 months                                  | 13.4 months                                 |                                       |
| Datopotamab<br>deruxtecan<br>(Dato-DXd)<br>(TROP2) | HR+/HER2-<br>Metastatic<br>Breast<br>Cancer | TROPION-<br>Breast01 /<br>Phase 3           | 36.4%                                       | 6.9 months                                  | Not<br>Statistically<br>Significant   |
| Metastatic Triple- Negative Breast Cancer (TNBC)   | TROPION-<br>Breast02 /<br>Phase 3           | Statistically<br>significant<br>improvement | Statistically<br>significant<br>improvement | Statistically<br>significant<br>improvement |                                       |



| Advanced/Me<br>tastatic<br>NSCLC                 | TROPION-<br>Lung01 /<br>Phase 3  | 26.4%                            | 4.4 months | 12.9 months | -           |
|--------------------------------------------------|----------------------------------|----------------------------------|------------|-------------|-------------|
| Patritumab<br>deruxtecan<br>(HER3-DXd)<br>(HER3) | EGFR-<br>mutated<br>NSCLC        | HERTHENA-<br>Lung01 /<br>Phase 2 | 29.8%      | 5.5 months  | 11.9 months |
| EGFR-<br>mutated<br>NSCLC                        | HERTHENA-<br>Lung02 /<br>Phase 3 | 35.2%                            | 5.8 months | 16.0 months |             |

### **Mechanism of Action and Signaling Pathways**

Both exatecan and deruxtecan function by inhibiting topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

















Click to download full resolution via product page

 To cite this document: BenchChem. [Exatecan vs. Deruxtecan ADCs: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607277#comparing-exatecan-adc-efficacy-with-deruxtecan-dxd-adcs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com